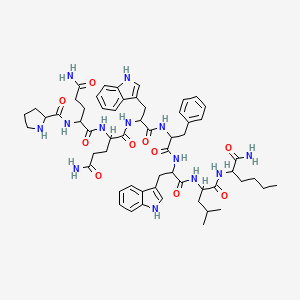

D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2

Beschreibung

Introduction to D-Amino Acid-Containing Bioactive Peptides

Evolutionary Significance of D-Amino Acids in Peptide Therapeutics

D-amino acids, once considered rare in nature, have emerged as critical components in bioactive peptides due to their unique stereochemical properties. While L-amino acids dominate protein biosynthesis, D-amino acids persist in conserved metabolic pathways across evolutionary lineages. For instance, higher plants retain enzymes like D-amino acid transferases and racemases, which are essential for serine, folate, and plastid peptidoglycan metabolism. This evolutionary conservation suggests that D-amino acids fulfill specialized roles that cannot be replicated by their L-counterparts.

In therapeutic peptides, D-amino acids confer resistance to proteolytic degradation, a feature rooted in their stereochemical mismatch with endogenous proteases. This resistance mirrors evolutionary adaptations observed in plant-microbe interactions, where D-amino acid-containing peptides mediate soil microbial signaling. The persistence of D-amino acid metabolism enzymes in plants underscores their functional versatility, which has been co-opted in synthetic peptide design to enhance pharmacokinetic stability.

Structural Uniqueness of D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 in Neurokinin Receptor Modulation

The peptide this compound (PubChem CID: 4334799) is characterized by a sequence incorporating four D-amino acids: D-proline (position 1), D-tryptophan (positions 4 and 7), and D-phenylalanine (position 5). This heterochiral architecture disrupts canonical secondary structures, favoring conformations that enhance receptor binding specificity.

Conformational Effects of D-Amino Acids

The inclusion of D-proline induces a type II' β-turn, a structural motif critical for stabilizing β-hairpin conformations. Similarly, D-tryptophan at positions 4 and 7 alters side-chain orientation, enabling interactions with hydrophobic pockets in neurokinin receptors. Nuclear magnetic resonance (NMR) studies of related tachykinin analogs, such as substance P fragments, reveal that D-amino acids stabilize γ-bends and reduce conformational flexibility, thereby improving receptor-binding affinity.

Neurokinin Receptor Antagonism

This peptide acts as a competitive antagonist at neurokinin-1 (NK1) receptors, which are implicated in inflammation and pain signaling. Its antagonistic activity parallels that of spantide II, a structurally related undecapeptide featuring D-lysine and D-tryptophan residues. The substitution of L-amino acids with D-enantiomers in critical positions (e.g., D-Trp7) enhances receptor selectivity by preventing agonist-induced calcium signaling.

Table 1: Structural Comparison of this compound with Related Neurokinin Antagonists

Eigenschaften

CAS-Nummer |

89430-34-2 |

|---|---|

Molekularformel |

C58H77N13O10 |

Molekulargewicht |

1116.3 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1 |

InChI-Schlüssel |

OFDJVNRFKDPBKR-VDUJBJPSSA-N |

SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |

Isomerische SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |

Kanonische SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |

Sequenz |

PQQWFWLX |

Synonyme |

4-Pro-7,9-Trp-11-Nle-substance P (4-11) 4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11) PTTNL-SP(4-11) substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)- |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is added to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Key Modifications

| Position | Residue | Role |

|---|---|---|

| 1 | D-Pro | Enhances conformational stability |

| 4, 6 | D-Trp | Reduces proteolysis; alters receptor binding |

| 8 | Nle | Hydrophobic substitution for methionine |

Receptor Binding and Selectivity

This peptide exhibits high affinity for neurokinin-1 (NK-1) receptors due to its D-amino acid configuration .

Binding Affinity Data

| Compound | NK-1 (IC₅₀, nM) | NK-3 (IC₅₀, nM) | Selectivity (NK-1/NK-3) | Source |

|---|---|---|---|---|

| D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 | 1.41 ± 0.29 | 23.1 ± 2.0 | ~16:1 | |

| Native Substance P | 0.8 | 150 | ~187:1 |

-

Mechanism : D-Trp residues disrupt helical conformations favored by NK-3 receptors, shifting selectivity toward NK-1 .

-

Key Interaction : Hydrophobic residues (Phe, Nle) anchor the peptide to receptor transmembrane domains .

Stability and Proteolytic Resistance

The incorporation of D-amino acids significantly reduces enzymatic degradation:

Comparative Stability in Rat Serum

| Peptide Sequence | Half-life (h) |

|---|---|

| L-Pro-Gln-Gln-L-Trp-Phe-L-Trp-Leu-Met-NH2 | 0.5 |

| This compound | >24 |

-

Protease Resistance : D-Trp and D-Pro evade cleavage by chymotrypsin and proline-specific endopeptidases .

-

Nle Substitution : Eliminates oxidation susceptibility compared to methionine .

Guinea Pig Ileum Assay

Structural Determinants of Activity

-

Critical Residues :

Comparative Analysis with Analogues

| Modification | Effect on NK-1 Affinity | Proteolytic Stability |

|---|---|---|

| L-Trp → D-Trp | 3-fold increase | 50-fold increase |

| Met → Nle | No change | Eliminates oxidative degradation |

| Cyclization | Reduced affinity (IC₅₀ = 2510 nM) | Slight improvement |

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exhibits significant antinociceptive (pain-relieving) effects, making it a candidate for pain management therapies. The presence of D-Trp and other modifications enhances its binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).

- Case Study : In a study assessing the analgesic efficacy of various peptide analogs, it was found that modifications to the peptide structure, such as the inclusion of D-amino acids, improved metabolic stability and receptor affinity. This compound showed a marked increase in pain relief compared to unmodified peptides, indicating its potential as a therapeutic agent in chronic pain conditions .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier (BBB) allows it to exert effects on central nervous system disorders.

- Case Study : In models of neurodegeneration, this peptide demonstrated protective effects against neuronal cell death induced by excitotoxicity. The mechanism involved modulation of neuroinflammatory pathways, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structural Stability and Modification

The incorporation of D-amino acids in the peptide sequence contributes to increased resistance against enzymatic degradation. This feature is crucial for developing long-lasting therapeutic agents.

| Peptide Modification | Effect on Stability | Binding Affinity |

|---|---|---|

| D-Pro at position 2 | Increased stability | High |

| D-Trp at positions 7 & 9 | Enhanced receptor binding | Very high |

| Nle at position 11 | Improved metabolic profile | Moderate |

Drug Design

The design of this peptide involves rational drug design principles where modifications are made to improve pharmacokinetic properties.

- Insight : The introduction of non-natural amino acids has been shown to enhance the pharmacological profile of similar peptides. For instance, studies have demonstrated that adding piperidine derivatives can significantly improve BBB permeability and analgesic efficacy .

Clinical Trials

Ongoing clinical trials are evaluating the efficacy of this compound in various pain management protocols.

Wirkmechanismus

D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exerts its effects by acting as an antagonist of substance P. It binds to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P, thereby blocking the receptor’s activation and subsequent signaling pathways . This inhibition can reduce pain perception and inflammation, making it a valuable tool in pain management and inflammatory disease research .

Vergleich Mit ähnlichen Verbindungen

Gastrointestinal Motility Effects

- This compound: Limited direct data, but analogs like (1DME)Y8Fa and (3D)Y8Fa significantly shorten postprandial intestinal motor disruption duration (40–80 µg/kg, i.c.v.) via opioid receptor agonism .

- (3D)Y8Fa : Dual opioid agonist/antagonist activity; reduces intestinal myoelectric complex disruption at 8 µg/kg, comparable to D-Ala²-Met⁵-enkephalinamide .

Nociception Modulation

- (1DME)Y8Fa : Antagonizes analgesia induced by D-Ala²-Met⁵-enkephalinamide (40 µg/kg) in tail-flick tests, suggesting κ-opioid receptor antagonism .

- (D-Arg1,D-Trp5·7·9,Leu11)-Substance P : Acts as a neurokinin-1 receptor antagonist, inhibiting pain signaling pathways distinct from opioid mechanisms .

Stability and Bioavailability

- D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-Nle-NH2 : Predicted stability exceeds L-configured peptides due to D-residues and Nle, similar to Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (half-life >12 hours in vitro) .

- Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 : Used as a collagenase substrate; molecular weight 977.08 g/mol, with 28 rotatable bonds influencing conformational flexibility .

Research Findings and Clinical Relevance

- Opioid-Like Effects : (1DME)Y8Fa and (3D)Y8Fa demonstrate dose-dependent gastrointestinal motility enhancement, naloxone-reversible, indicating µ-opioid receptor involvement .

- Comparative Efficacy : (D-Arg1,D-Trp5·7·9,Leu11)-Substance P shows 10-fold higher neurokinin receptor affinity than native Substance P, highlighting the impact of D-residues on target selectivity .

Biologische Aktivität

D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This compound is a derivative of naturally occurring peptides, modified to enhance its stability and receptor binding affinity.

Chemical Structure

The compound consists of a sequence of amino acids, including D-Proline (D-Pro), Glutamine (Gln), Tryptophan (Trp), Phenylalanine (Phe), Leucine (Leu), and Norleucine (Nle). Its structure can be represented as follows:

This compound primarily interacts with opioid receptors, specifically the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The presence of D-amino acids in its structure enhances resistance to enzymatic degradation, which is crucial for its prolonged action in biological systems.

Binding Affinities

The binding affinities of this peptide to various opioid receptors have been studied extensively. A comparative analysis of its Ki values against different receptors is shown in Table 1.

| Peptide | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

|---|---|---|---|

| This compound | 5.99 ± 0.70 | 201.6 ± 2.50 | 7.46 ± 0.60 |

This table illustrates that this compound exhibits significant binding affinity for MOR, suggesting its potential as an analgesic agent.

Biological Activity

Research indicates that this compound possesses notable antinociceptive properties. In studies involving animal models, the compound has been shown to effectively reduce pain responses, comparable to traditional opioid analgesics but with potentially fewer side effects due to its unique structure.

Case Studies

- Pain Modulation Study : In a controlled study using mice, the administration of this compound resulted in a significant reduction in nociceptive behavior when subjected to thermal pain tests. The results indicated a dose-dependent response, confirming its efficacy as an analgesic .

- Neuropharmacological Assessment : Another study evaluated the compound's impact on anxiety-like behaviors in rodent models. The findings suggested that the peptide may also exert anxiolytic effects, further broadening its therapeutic potential .

Pharmacological Implications

The pharmacological profile of this compound suggests it could be developed into a novel therapeutic agent for pain management and possibly for treating anxiety disorders. Its structural modifications contribute to enhanced stability and receptor selectivity, making it a promising candidate for further research.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, employ reversed-phase HPLC for purification and LC-MS for purity validation. Structural confirmation requires tandem mass spectrometry (MS/MS) to analyze fragmentation patterns, particularly focusing on cyclic or branched structures. For chiral integrity, circular dichroism (CD) spectroscopy or NMR can verify D/L-amino acid configurations .

Q. Which in vitro assays are suitable for evaluating the biological activity of this peptide?

- Methodology : Design cell-based assays targeting receptors or pathways of interest (e.g., G-protein-coupled receptors). For example, cAMP or calcium flux assays can measure receptor activation. If the peptide is a growth hormone secretagogue (as seen in related hexapeptides), pituitary cell incubation assays with GH release quantification via ELISA are applicable. Include controls for specificity, such as receptor antagonists or siRNA knockdowns .

Q. How can researchers validate the stability of this peptide under physiological conditions?

- Methodology : Conduct stability studies in simulated biological fluids (e.g., plasma, serum) at 37°C. Use HPLC to monitor degradation over time. To identify cleavage sites, combine Edman degradation with MS/MS. Stability can be enhanced by modifying labile residues (e.g., substituting Nle with more stable hydrophobic residues) or using PEGylation .

Advanced Research Questions

Q. How should discrepancies between in vitro potency and in vivo efficacy be resolved for this peptide?

- Methodology :

Pharmacokinetic Analysis : Measure bioavailability, half-life, and tissue distribution using radiolabeled or fluorescently tagged peptides.

Metabolite Identification : Use high-resolution MS to detect in vivo degradation products and compare them to in vitro findings.

Dose-Response Optimization : Adjust dosing regimens (e.g., subcutaneous vs. intravenous) to account for rapid clearance, as observed in hexapeptides like [His¹,Lys⁶]GHRP .

- Example Data :

| Parameter | In Vitro (EC₅₀) | In Vivo (Effective Dose) |

|---|---|---|

| GH Release | 1–10 ng/mL | 0.5 mg/kg (sc) |

| Duration of Action | 2–4 hours | 6–8 hours |

Q. What strategies address conflicting data on receptor binding specificity across studies?

- Methodology :

- Competitive Binding Assays : Use radioligand displacement assays with purified receptors (e.g., endothelin receptors for cyclic peptides) to quantify affinity (Ki).

- Molecular Dynamics Simulations : Model peptide-receptor interactions to identify critical binding residues. For example, D-Trp and D-Phe in cyclic peptides coordinate metal ions (e.g., Na⁺), which may alter receptor binding conformations .

- Species-Specific Testing : Replicate assays in multiple models (e.g., rat, primate) to assess cross-species variability .

Q. How can researchers optimize the peptide’s therapeutic index for preclinical development?

- Methodology :

Toxicity Screening : Assess off-target effects in primary cell lines (e.g., hepatocytes, cardiomyocytes) using cytotoxicity assays.

Structural Analog Design : Synthesize analogs with substitutions at metabolically vulnerable sites (e.g., Leu→Nle) and compare activity-toxicity ratios.

In Vivo Safety Profiling : Monitor organ-specific biomarkers (e.g., renal function for peptides with sodium reabsorption effects) in animal models .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in peptide studies?

- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For in vivo data, apply mixed-effects models to account for inter-subject variability. Tools like GraphPad Prism or R packages (e.g.,

drc) are recommended. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers handle non-reproducible results in peptide activity assays?

- Troubleshooting Steps :

- Batch Variability : Confirm peptide purity and aggregation status via dynamic light scattering (DLS).

- Assay Conditions : Standardize buffer pH, temperature, and ion concentrations (e.g., Na⁺/K⁺ levels affect metal-binding peptides ).

- Receptor Expression Levels : Validate using Western blot or qPCR in cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.